N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide
Description
N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by a 4-fluorophenyl group attached to the carboxamide nitrogen and a methylaminomethyl substituent at the 4-position of the piperidine ring.
Properties
Molecular Formula |
C14H20FN3O |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(methylaminomethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20FN3O/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13/h2-5,11,16H,6-10H2,1H3,(H,17,19) |
InChI Key |
PRVZSTCIIUPWBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide typically involves:
- Construction or functionalization of the piperidine core.
- Introduction of the 4-fluorophenyl group at the nitrogen or carbamate position.
- Installation of the methylaminomethyl substituent at the 4-position of the piperidine ring.
- Formation of the carboxamide linkage.
Detailed Preparation Methods
Starting Materials and Intermediates
A key intermediate often used is tert-butyl piperidine-4-carboxylate derivatives, which allow selective functionalization at the 4-position of the piperidine ring while protecting the nitrogen as a carbamate. This intermediate can be prepared or purchased commercially and serves as a versatile scaffold for further modifications.
N-Alkylation and Reductive Amination
One common route involves N-alkylation of the piperidine nitrogen or the carbamate nitrogen with 4-fluorophenyl-containing reagents under basic conditions, such as potassium carbonate in acetonitrile or ethanol. This step introduces the 4-fluorophenyl moiety onto the piperidine scaffold.
The methylaminomethyl substituent at the 4-position is typically installed via reductive amination. For example, the 4-piperidone intermediate or 4-formylpiperidine derivatives are reacted with methylamine or related amines in the presence of reducing agents to yield the 4-[(methylamino)methyl] substituent.
Carbamate Formation and Deprotection
The carboxamide group is introduced by converting the piperidine nitrogen into a carbamate using reagents such as tert-butyl chloroformate or carbonyldiimidazole, followed by coupling with the 4-fluorophenyl amine or related derivatives.
Deprotection of the tert-butyl carbamate under acidic conditions (e.g., trifluoroacetic acid) yields the free amine, which can then be further functionalized or purified.
Representative Synthetic Procedure (Based on Literature)
Reaction Conditions and Optimization
Bases and Solvents
Temperature and Time
Purification
- Workup procedures include aqueous washes with sodium hydroxide, water, and brine to remove impurities.
- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used before concentration.
- Final products are purified by column chromatography or crystallization, often yielding solids with defined melting points.
Full Research Findings and Yields Summary
Alternative Synthetic Routes
Reduction of Tetrahydropyridine Intermediates
Patents describe the preparation of 4-(4'-fluorophenyl)-piperidines by reduction of 1,2,3,6-tetrahydropyridine intermediates using formaldehyde and subsequent reduction steps to introduce hydroxymethyl groups, which can then be functionalized further.
Sulfoxide Oxidation
Oxidation of sulfide moieties on aminopiperidine analogues with hydrogen peroxide in acetic acid and methanol has been used to generate sulfoxide analogues, which may serve as intermediates for further functionalization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Diversity: The target compound’s methylaminomethyl group distinguishes it from analogues with bulkier substituents (e.g., benzodiazolyl in or pyrrolopyrimidine in ), which may influence receptor binding or metabolic stability.
- Aryl Group Modifications : Fluorine substitution is common (e.g., 4-fluorophenyl in ), but chloro or difluoro variants (e.g., ) alter electronic properties and lipophilicity.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Key Insights :
- LogP Trends: The target compound’s methylaminomethyl group may enhance solubility compared to more lipophilic analogues like AZD5363.
Biological Activity
N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide, also known by its CAS number 1284866-34-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores the compound's biological activity through various studies, including structure-activity relationship (SAR) analyses, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a 4-fluorophenyl group and a methylamino group. The presence of the fluorine atom is significant as it can affect the compound's lipophilicity and receptor binding properties.
1. Calcium Channel Modulation
Research indicates that derivatives of piperidine-based compounds exhibit inhibitory activity against T-type calcium channels. A study synthesized various derivatives and found that certain substitutions at the benzylic position significantly enhanced their inhibitory effects on these channels. Specifically, compounds with an isopropyl substituent showed potent activity, which was linked to their ability to lower blood pressure in animal models without causing reflex tachycardia—an adverse effect commonly associated with traditional L-type calcium channel blockers .
2. Neurological Implications
The compound has been evaluated for its potential in treating neurological disorders. In particular, it has been suggested as a candidate for addressing conditions such as Alzheimer’s disease and Lewy Body dementia due to its action on muscarinic receptors. The modulation of these receptors may help alleviate cognitive deficits associated with these disorders .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into how structural modifications influence biological activity. For instance, variations in the alkyl substituents at the nitrogen atom of the piperidine ring were shown to impact both the potency and selectivity of these compounds against specific targets. The fluorine substitution on the phenyl ring was also noted to enhance receptor affinity and selectivity .
Case Study: Antihypertensive Effects
In a controlled study involving spontaneously hypertensive rats, oral administration of this compound resulted in significant reductions in blood pressure. This effect was attributed to its action on T-type calcium channels, which are crucial in vascular smooth muscle contraction. The absence of reflex tachycardia further supports its potential as a safer alternative to existing antihypertensive medications .
Comparative Analysis
The following table summarizes key findings related to this compound compared to other similar compounds:
| Compound Name | Calcium Channel Activity | Neurological Application | Blood Pressure Effect |
|---|---|---|---|
| This compound | Potent Inhibitor | Alzheimer's Disease | Significant Reduction |
| Mibefradil | Potent Inhibitor | Limited Neurological Use | Reflex Tachycardia |
| Other Piperidine Derivative | Variable | Potential Applications | Mixed Results |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and sulfonamide formation. Key steps include:
- Methylamino methylation : Use of DMF as a solvent and triethylamine as a base to facilitate nucleophilic substitution .
- Carboxamide formation : Optimized via coupling reagents like HATU or EDCI in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purity enhancement : Column chromatography (silica gel, eluent: 10% MeOH in CH₂Cl₂) and recrystallization (ethanol/water) improve yield (>75%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (ACN/water gradient) assesses purity (>98%) and detects intermediates .
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorophenyl substitution at δ 7.2–7.4 ppm, piperidine protons at δ 2.8–3.5 ppm) .
- X-ray crystallography : Resolves conformational details (e.g., chair conformation of the piperidine ring, N-pyramidalization) .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved target specificity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs). For example, fluorophenyl groups show π-π stacking with tyrosine residues in kinase binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values to prioritize analogs .
- Bioisosteric replacement : Replace the methylamino group with cyclopropylamine to enhance metabolic stability while retaining activity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across assays)?
- Methodological Answer :
- Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions that skew dose-response curves .
- Solubility correction : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cellular assays .
Q. How does the compound’s conformational flexibility influence its interaction with biological targets?
- Methodological Answer :
- Dynamic NMR : Track piperidine ring puckering (e.g., chair-to-boat transitions) in solution to correlate flexibility with binding kinetics .
- Cryo-EM studies : Resolve ligand-receptor complexes (e.g., with serotonin receptors) to identify critical hydrogen bonds (e.g., carboxamide NH to Asp114) .
- Free-energy perturbation (FEP) : Quantify energy changes during conformational shifts using MD simulations (e.g., NAMD/GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
